

AN7973: A Technical Overview of its Discovery and Development as a Trypanocidal Agent

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Compound of Interest

Compound Name: AN7973

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This document provides a comprehensive technical guide on the discovery, history, and mechanism of action of **AN7973**, a benzoxaborole compound investigated as a potential treatment for trypanosomiasis.

Introduction

Kinetoplastid parasites, including trypanosomes, are responsible for significant human and animal diseases, such as Human African Trypanosomiasis (HAT) and Animal African Trypanosomiasis (AAT). The limitations of existing therapies, including toxicity and emerging resistance, have driven the search for novel drug candidates. The benzoxaborole class of compounds has emerged as a promising source of new anti-trypanosomal agents. **AN7973** was identified as an early candidate for treating veterinary trypanosomosis, particularly infections caused by *Trypanosoma congolense* and *Trypanosoma vivax* in cattle.^{[1][2][3][4][5]} It also served as a backup candidate for SCYX-7158 (acoziborole) for the treatment of HAT.

Discovery and Preclinical Development History

AN7973 was selected as a potential veterinary drug from a series of 7-carboxamido-benzoxaboroles, which are structurally related to acoziborole (AN5568/SCYX-7158), a compound currently in clinical trials for human sleeping sickness. The initial selection of **AN7973** was based on its potent in vitro activity against *T. congolense* and its ability to cure infected mice with a single dose.

Proof-of-concept studies were conducted in goat and cattle models of infection. While **AN7973** showed excellent efficacy against *T. congolense*, its effectiveness against *T. vivax* was significantly lower. A single 10 mg/kg intramuscular injection was sufficient to cure cattle of *T. congolense* infection. However, even with two injections at the same dose, it failed to consistently cure *T. vivax* infections. This lower efficacy against *T. vivax* ultimately precluded its development as a commercially viable treatment for bovine trypanosomosis, leading to its replacement by a more advanced candidate, AN11736.

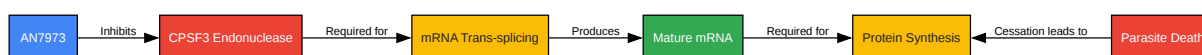
Despite its discontinuation for veterinary use, research into **AN7973** has been pivotal in validating a novel drug target in trypanosomes. More recently, **AN7973** has been repositioned and identified as a potent drug candidate for treating cryptosporidiosis, a diarrheal disease caused by the parasite *Cryptosporidium*.

Mechanism of Action

The primary trypanocidal mechanism of **AN7973** is the inhibition of mRNA processing. In kinetoplastids like *Trypanosoma*, transcription is polycistronic, meaning multiple genes are transcribed into a single long pre-mRNA. Individual mature mRNAs are then generated through a process involving trans-splicing and polyadenylation.

Treatment of *Trypanosoma brucei* with **AN7973** leads to a rapid inhibition of trans-splicing within an hour. This results in a decrease in mature mRNA levels, the accumulation of perinuclear granules typical of splicing inhibition, and a subsequent halt in protein synthesis.

The molecular target of **AN7973** has been identified as the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for mRNA processing. Overexpression of CPSF3 in *T. brucei* resulted in a three-fold increase in the EC50 value for **AN7973**, indicating that the compound directly or indirectly targets this enzyme. Molecular modeling further supports the feasibility of **AN7973** binding to and inhibiting CPSF3. This validation of mRNA processing as a druggable pathway in trypanosomes is a key outcome of the research on **AN7973**.



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Caption: Proposed mechanism of action for **AN7973** in Trypanosoma.

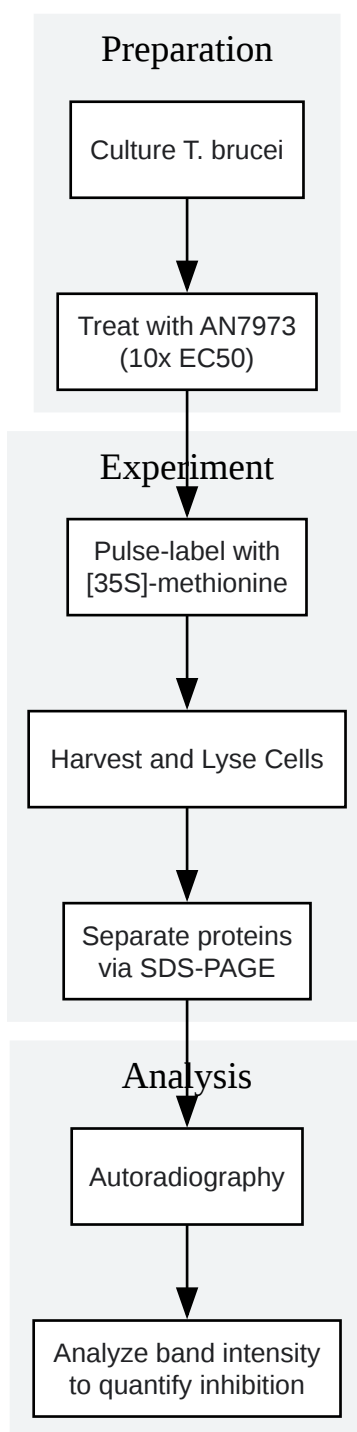
Quantitative Data

Trypanosome Species	Assay Type	EC50 Value (nM)
T. congolense	In vitro	84
T. vivax	Ex vivo	215
T. brucei	In vitro	20 - 80
Data sourced from.		

Animal Model	Parasite Isolate	Dose	Route	Outcome
Mouse	T. congolense	10 mg/kg (single dose)	i.p.	Cured 5/5 mice
Goat	T. congolense	10 mg/kg (single dose)	i.m.	Cured
Goat	T. vivax	10 mg/kg (single dose)	i.m.	Not cured (0/4)
Goat	T. vivax	10 mg/kg (two doses)	i.m.	Cured
Cattle	T. congolense (drug-resistant)	10 mg/kg (single dose)	i.m.	Cured 3/3 cattle
Cattle	T. vivax (drug-resistant)	10 mg/kg (single dose)	i.m.	Not cured (0/3)
Cattle	T. vivax (drug-resistant)	10 mg/kg (two doses)	i.m.	Cured 1/2 cattle
Data sourced from.				

Experimental Protocols

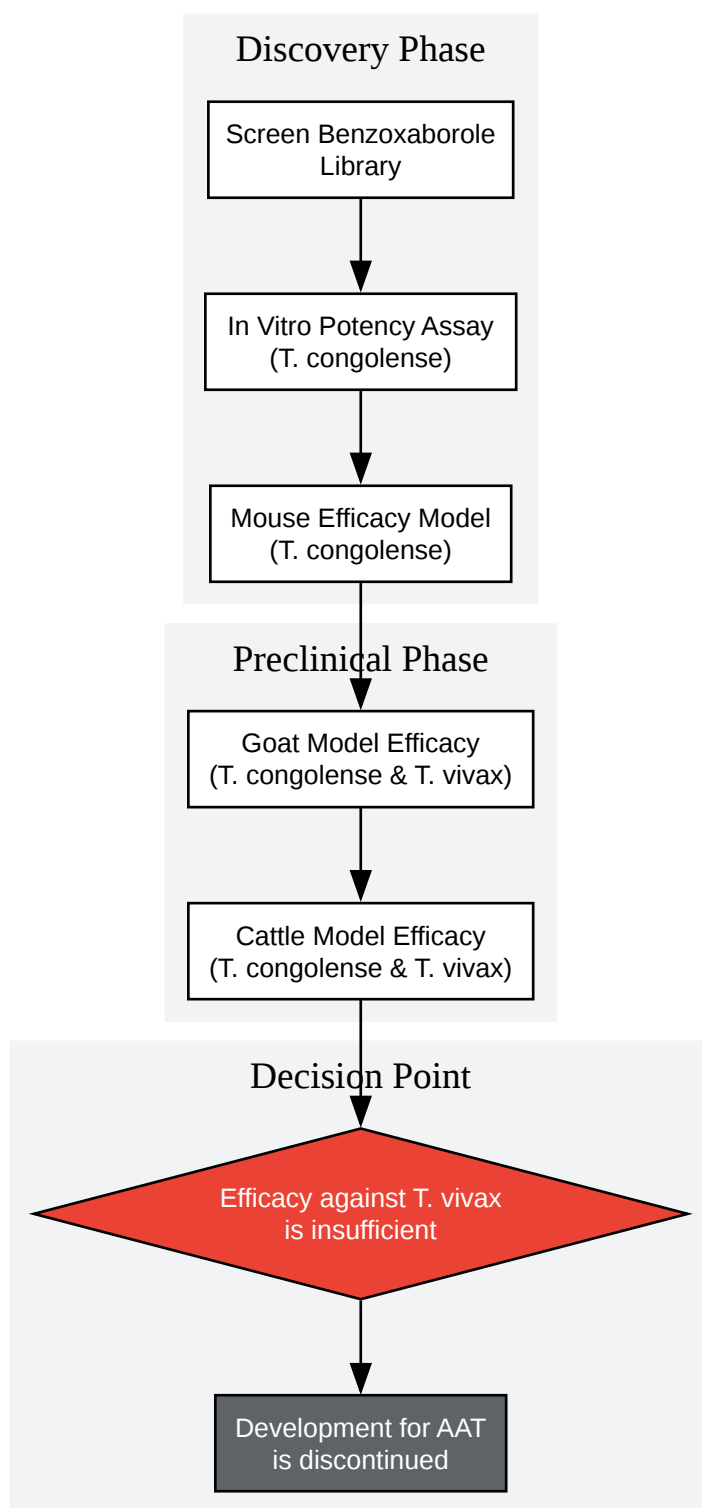
- Cell Culture: Bloodstream-form *Trypanosoma brucei* are cultured to a density of approximately 5×10^6 cells/mL.
- Drug Treatment: Cells are incubated with **AN7973** at a concentration equivalent to 10x its EC50 value for varying time points (e.g., 0, 1, 2, 4, 6, 8 hours). A control group with no drug is run in parallel.
- Pulse Labeling: During the last 30 minutes of each time point, [^{35}S]-methionine is added to the culture medium to label newly synthesized proteins.
- Cell Lysis: After incubation, cells are harvested by centrifugation, washed, and lysed in a suitable buffer.
- Protein Quantification: The total protein concentration in each lysate is determined.
- Electrophoresis: Equal amounts of protein from each sample are separated by denaturing polyacrylamide gel electrophoresis (SDS-PAGE).
- Autoradiography: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The intensity of the bands corresponds to the rate of protein synthesis. A reduction in band intensity in drug-treated samples compared to the control indicates inhibition of protein synthesis.



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Caption: Workflow for the protein synthesis inhibition assay.

- **Animal Selection:** Healthy female Canarian goats, weighing between 12-35 kg and at least four months old, are selected for the study.
- **Acclimatization:** Animals are acclimatized to the experimental conditions.
- **Infection:** Goats are experimentally infected with either *T. congolense* or *T. vivax*. The infection is monitored by checking for the presence of parasites in the blood.
- **Drug Administration:** Once the infection is established (parasitemia is confirmed), **AN7973** is administered intramuscularly (i.m.). For *T. congolense*, a single bolus dose of 10 mg/kg is given. For *T. vivax*, both single and double dose (administered 24 hours apart) regimens of 10 mg/kg are tested.
- **Monitoring:** Following treatment, the animals are monitored daily for clinical signs and parasitemia for a defined period (e.g., up to 60 days) to assess for cure, relapse, or treatment failure.
- **Outcome Assessment:** A cure is defined as the permanent absence of detectable parasites in the blood for the duration of the follow-up period.



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Caption: The discovery and development workflow of **AN7973** for AAT.

Conclusion

AN7973 is a trypanocidal benzoxaborole that demonstrated significant promise in the early stages of its development. The investigation into its mechanism of action was a scientific success, providing crucial chemical validation for mRNA processing, specifically the endonuclease CPSF3, as a viable drug target in trypanosomes. However, its development as a veterinary therapeutic was halted due to insufficient efficacy against *T. vivax* in large animal models. The history of **AN7973** serves as an important case study in drug development, highlighting how a compound that does not reach the market can still provide invaluable biological insights that pave the way for future therapeutic strategies.

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